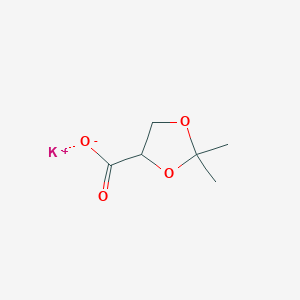

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

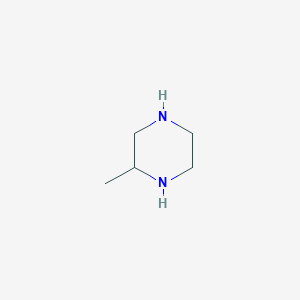

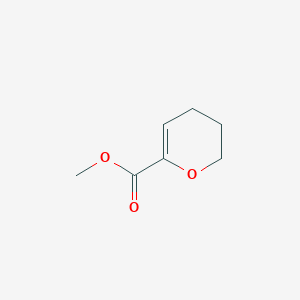

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound with the CAS Number: 83400-91-3 . It has a molecular weight of 184.23 and its IUPAC name is potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate .

Molecular Structure Analysis

The molecular formula of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is C6H9KO4 . The InChI code is 1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 .Physical And Chemical Properties Analysis

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C . The compound has a topological polar surface area of 58.6 Ų .Aplicaciones Científicas De Investigación

Application 1: Production of Solketal

- Scientific Field : Biofuel Production

- Summary of the Application : Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is used in the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel .

- Methods of Application : The process involves the use of activated carbon derived from corncob as a catalyst. The face-centered composite design (FCCD) of RSM was applied for the optimization of the reaction parameters for the ketalisation reaction using AAC-CC as a catalyst .

- Results or Outcomes : From the optimized results, the acidic catalyst AAC-CC resulted in a glycerol conversion, i.e., 80.3% under the actual laboratory experiment .

Application 2: Synthesis of (2 R)- [1- 2 H 2 ]-glycerol

- Scientific Field : Biochemistry

- Summary of the Application : Methyl ®- (+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, a related compound, is used as a starting material to synthesize (2 R)- [1- 2 H 2 ]-glycerol, a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 3: Synthesis of Organic Building Blocks

- Scientific Field : Organic Chemistry

- Summary of the Application : It is used to synthesize organic building blocks like ®-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate and (2 S,8 R)-2-amino-8-[® 2,2-dimethyl-1,3-dioxolan-4-yl]-8-oxooctanoic acid .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 4: Preparation of Enedione

- Scientific Field : Organic Chemistry

- Summary of the Application : It is used to prepare an enedione by reacting with dimethyl methylphosphonate, BuLi, and phenylglyoxal, which in turn is used to synthesize cyclopentenone derivatives .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 5: Organic Intermediates

- Scientific Field : Industrial Chemistry

- Summary of the Application : 2,2-Dimethyl-1,3-dioxolane is used as organic intermediates, fine chemicals, pharmaceutical research and development .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 6: Synthesis of ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane

- Scientific Field : Organic Chemistry

- Summary of the Application : ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a related compound, is used to prepare ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 7: Synthesis of ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate)-1,3-dioxolane

- Scientific Field : Organic Chemistry

- Summary of the Application : ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a related compound, is used to prepare ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate)-1,3-dioxolane .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Propiedades

IUPAC Name |

potassium;2,2-dimethyl-1,3-dioxolane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISWEHAOHFWAH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635533 |

Source

|

| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

CAS RN |

83400-91-3 |

Source

|

| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

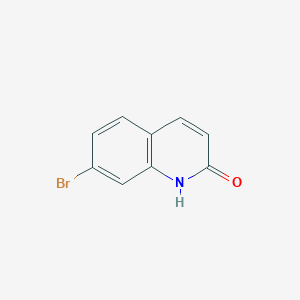

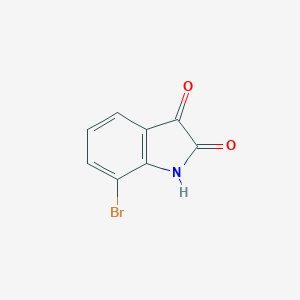

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

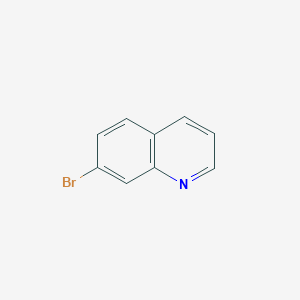

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)